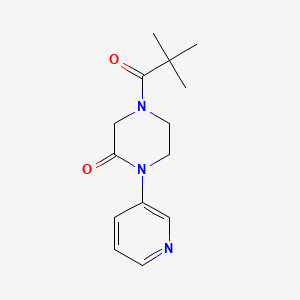
4-(2,2-Dimethylpropanoyl)-1-(pyridin-3-yl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of piperazine derivatives is well-documented in the literature. For instance, the paper titled "Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones" describes the synthesis of twenty-two new piperazine derivatives with anticonvulsant properties . Although the exact method for synthesizing "4-(2,2-Dimethylpropanoyl)-1-(pyridin-3-yl)piperazin-2-one" is not provided, similar synthetic routes could potentially be applied, involving the acylation of piperazine with the appropriate acid chloride or anhydride to introduce the 2,2-dimethylpropanoyl moiety.
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be complex, and their analysis is crucial for understanding their pharmacological properties. The paper "Acid-base properties, FT-IR, FT-Raman spectroscopy and computational study of 1-(pyrid-4-yl)piperazine" provides insights into the vibrational spectral analysis of a related compound, 1-(pyrid-4-yl)piperazine, using FT-IR and FT-Raman spectroscopy . This type of analysis could be applied to "4-(2,2-Dimethylpropanoyl)-1-(pyridin-3-yl)piperazin-2-one" to determine its vibrational modes and structural characteristics.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, including protonation and interactions with electrophiles and nucleophiles. The acid-base properties of these compounds are significant as they can influence their biological activity and solubility. The study on 1-(pyrid-4-yl)piperazine reports its acid-base properties and its potential as a solid-supported analogue of 4-N,N-dimethyl-aminopyridine . Similar reactions and properties could be expected for "4-(2,2-Dimethylpropanoyl)-1-(pyridin-3-yl)piperazin-2-one".
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are essential for their development as pharmaceutical agents. The paper on 2H-2-(4-substituted-1-piperazinylalkyl)-4,6-dimethyl-3-oxo-2,3-dihydroisothiazolo [5,4-b] pyridines provides preliminary pharmacological screening results, indicating antipsychotic activity for one of the synthesized compounds . These properties are crucial for determining the compound's suitability for further development and its potential therapeutic applications.
Scientific Research Applications
Catalytic Activity in Acylation Chemistry
The compound 4-(2,2-Dimethylpropanoyl)-1-(pyridin-3-yl)piperazin-2-one is related to polymethacrylates containing amino-pyridyl derivatives, which have been studied for their effectiveness as catalysts in acylation chemistry. These polymers demonstrate self-activation by neighboring group effects, significantly enhancing the acylation of tert-butanol with acetic anhydride to form tert-butyl acetate. The studies underline the potential of such compounds in facilitating efficient catalytic processes in organic synthesis (Mennenga et al., 2015).
Antimicrobial Activity
Thiazolidinone derivatives synthesized from key intermediates related to 4-(2,2-Dimethylpropanoyl)-1-(pyridin-3-yl)piperazin-2-one have shown significant antimicrobial activity. These compounds were evaluated against a range of bacteria and fungi, demonstrating their potential as effective agents in combating microbial infections (Patel et al., 2012).
Molecular Structure Investigations
Research into s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, closely related to the chemical structure of interest, has provided insights into molecular structures through X-ray crystallography and DFT calculations. These studies offer a deeper understanding of intermolecular interactions and electronic properties, contributing to the development of compounds with tailored physical and chemical characteristics (Shawish et al., 2021).
Crystal and Molecular Structures
The detailed study of crystal and molecular structures of compounds closely related to 4-(2,2-Dimethylpropanoyl)-1-(pyridin-3-yl)piperazin-2-one reveals their crystalline characteristics and conformational details. This research is crucial for understanding the properties of these compounds and their potential applications in material science and pharmaceuticals (Karczmarzyk & Malinka, 2004).
properties
IUPAC Name |
4-(2,2-dimethylpropanoyl)-1-pyridin-3-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-14(2,3)13(19)16-7-8-17(12(18)10-16)11-5-4-6-15-9-11/h4-6,9H,7-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYRBQFIQWBPFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(C(=O)C1)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2-Dimethylpropanoyl)-1-(pyridin-3-yl)piperazin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

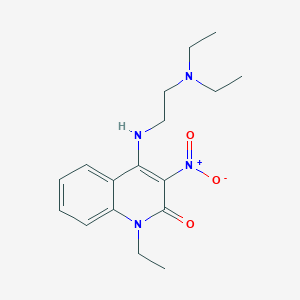

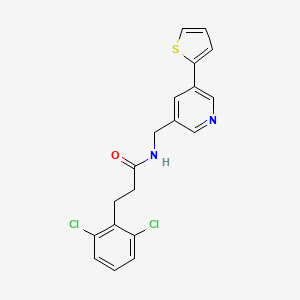
![2-[[2-[2-(butylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide](/img/structure/B2549077.png)
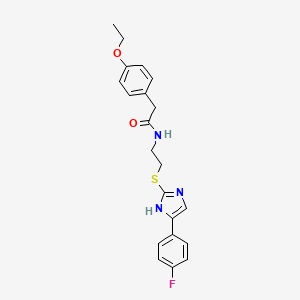
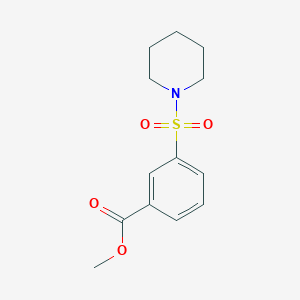
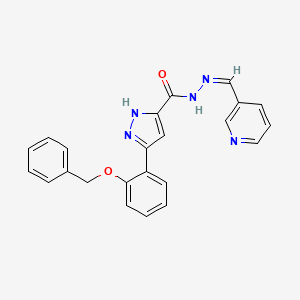
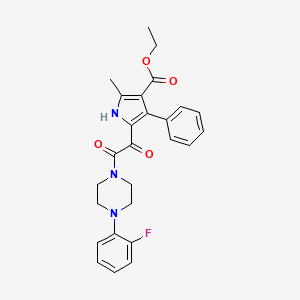
![5-Oxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2549084.png)

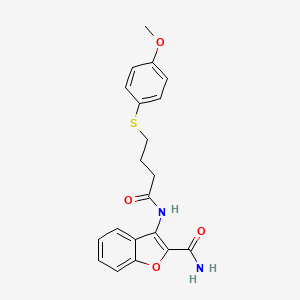
![(2E)-1-{[1,1'-biphenyl]-4-yl}-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2549091.png)
![(1S)-2alpha-[(tert-Butoxycarbonyl)aminomethyl]cyclohexane-1alpha-carboxylic acid](/img/structure/B2549092.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2549093.png)